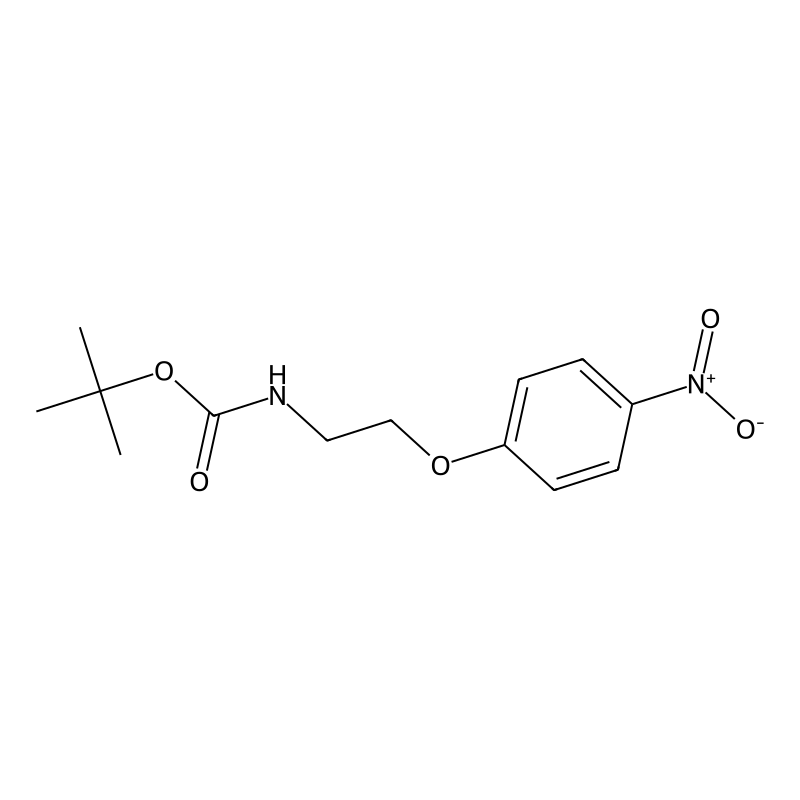tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is an organic compound with the molecular formula and a molecular weight of approximately 282.29 g/mol. This compound is a carbamate derivative, characterized by its stability and low toxicity, making it suitable for various scientific applications. It features a tert-butyl group attached to a 2-(4-nitrophenoxy)ethyl moiety, which contributes to its unique chemical properties and reactivity .
As information on this compound is limited, it's important to handle any unknown compound with caution. Potential hazards could include:
- Mild skin or eye irritation: Carbamates can cause irritation upon contact.
- Respiratory irritation: Inhalation of dust or fumes from the compound could be irritating.
- Oxidation: The nitro group can be reduced to an amine under suitable conditions.
- Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group may be replaced by other substituents.
Common Reagents and Conditions- Oxidation: Commonly involves hydrogen gas with a palladium catalyst.
- Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are often used.
Major Products Formed- Reduction: The primary product is the corresponding amine derivative.
- Substitution: The products depend on the substituents introduced during the reaction .
- Reduction: The primary product is the corresponding amine derivative.
- Substitution: The products depend on the substituents introduced during the reaction .
Research indicates that tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate exhibits biological activity, particularly in enzyme interactions. The carbamate group can form covalent bonds with active sites of enzymes, potentially leading to inhibition or modification of enzymatic activity. This property makes it a candidate for studies in medicinal chemistry and drug development .
Laboratory Synthesis
The synthesis of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate typically involves the following steps:
- Reactants: Combine 4-nitrophenol, 2-(tert-butoxycarbonylamino)ethanol, and triphenylphosphine in tetrahydrofuran.
- Cooling: Cool the solution with ice to facilitate the reaction.
- Reaction Conditions: Stir at room temperature after adding diisopropyl azodicarboxylate drop-wise.
This method yields the desired carbamate in good purity and yield after purification steps such as column chromatography .
Industrial Production
While specific industrial methods are not widely documented, they generally follow similar principles as laboratory syntheses but are optimized for scale and efficiency. Adjustments may include using different solvents or catalysts to enhance yield and reduce costs .
tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate finds applications across various fields:
- Chemistry: Serves as a building block in organic synthesis.
- Biology: Used in studies related to enzyme interactions and protein modifications.
- Medicine: Investigated for potential therapeutic applications due to its biological activity.
- Industry: Applied in developing new materials and chemical processes .
The interactions of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate with biological molecules have been explored, particularly its mechanism of action involving enzyme inhibition. Studies indicate that the compound can modify enzyme activity through covalent bonding, which may lead to therapeutic effects or insights into enzyme function .
Several compounds share structural similarities with tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-Butyl N-[2-(4-nitrophenyl)ethyl]carbamate | Lacks the oxygen in the nitro group, affecting reactivity | |
| N-Boc-2-(4-nitrophenoxy)ethanamine | Contains a different protecting group; used in peptide synthesis | |
| 2-Methyl-2-propanyl [2-(4-nitrophenoxy)ethyl]carbamate | Features a branched alkyl group, influencing solubility and reactivity |
Uniqueness of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
The unique combination of the tert-butyl group and the 4-nitrophenoxy moiety imparts distinct chemical properties to this compound compared to others listed. Its stability, low toxicity, and ability to participate in specific biochemical interactions make it particularly valuable for research applications .








